molecular formula C7H7NO2 B1283252 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde CAS No. 94170-15-7

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Cat. No. B1283252
CAS RN: 94170-15-7
M. Wt: 137.14 g/mol
InChI Key: UYQGRCCIACNIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,4-DHPs has been explored through various environmentally friendly methods. One approach involves a one-pot synthesis and aromatization process in refluxing water, where aldehydes react with acetoacetate esters or acetylacetone and ammonium acetate, followed by oxidation to the corresponding pyridine derivatives using ferric chloride or potassium permanganate . Another method describes the synthesis of 1,4-DHPs bearing a carbamate moiety on the 4-position, starting from hydroxyaldehydes and phenyl isocyanates, followed by reaction with methyl acetoacetate in the presence of ammonium fluoride . Additionally, a one-pot pseudo three-component reaction of nitroketene-N,S-acetals and aldehydes catalyzed by 2-aminopyridine has been used to synthesize highly functionalized hexa-substituted 1,4-DHPs .

Molecular Structure Analysis

The molecular structure of related compounds, such as dimethylindium-pyridine-2-carbaldehyde oximate, has been determined, revealing a dimeric structure with a row of five fused rings and a distorted trigonal bipyramidal geometry around the indium atoms . This information can be useful in understanding the structural aspects of 1,4-DHPs and their potential for forming complex geometries.

Chemical Reactions Analysis

1,4-DHPs can undergo various chemical reactions, including regioselective photochemical cycloaddition with enamine-carbaldehydes and alkenes, leading to the synthesis of 1,4-DHPs and 2-hydroxy-1,2,3,4-tetrahydropyridines . The reactivity of pyridine-2-carbaldehyde oxime with organo-derivatives of Group III elements has also been studied, showing the formation of oximates with potential fused-ring structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-DHPs are influenced by their synthesis methods and molecular structures. The environmentally friendly synthesis in pure water suggests that these compounds can be produced with minimal environmental impact . The ability of 1,4-DHPs to form stable crystalline structures with complex geometries indicates that they may have unique physical properties . Furthermore, the rapid elimination of a dihydropyridine derivative from the brain of mice suggests that these compounds could be used in drug delivery systems, particularly for targeting the brain .

Scientific Research Applications

Brain Transport and Elimination Mechanisms

1-Methylpyridine-2-carbaldehyde oxime, as a quaternary pyridinium salt, has been studied for its efficiency in crossing the blood-brain barrier in a dihydropyridine prodrug form. This compound was used to investigate the elimination rate of small quaternary salts from the brain, supporting hypotheses about active transport mechanisms for organic ions in the brain (Bodor, Roller, & Selk, 1978).

Synthesis and Biological Activities

  • Novel 1,4-dihydropyridine derivatives with 4-pyrone moieties were synthesized, showing weak calcium channel blocking activity. These compounds were obtained using 4-pyrone carbaldehydes in Hantzsch reaction (Shahrisa et al., 2012).
  • The first use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand in paramagnetic transition metal ion coordination yielded a {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior (Giannopoulos et al., 2014).
  • New 1,2-dihydropyridine-3-carbonitrile derivative compounds were synthesized and evaluated for biological activity against various bacteria, indicating potential in antimicrobial research (Ibraheem et al., 2018).

Chemical Synthesis and Reactions

Catalysis and Green Chemistry

  • Ionic liquid-mediated Knoevenagel condensation reactions have been performed using carbaldehydes like 4-oxo-(4H)-1-benzopyran-3-carbaldehyde, showcasing the potential of ionic liquids in catalyzing organic reactions with enhanced yields and environmental benefits (Hangarge, Jarikote, & Shingare, 2002).
  • A water-mediated, catalyst-free synthesis of ylidenenitriles of 4-oxo-(4H)-1-benzopyran-3-carbaldehyde has been developed, emphasizing eco-friendly and efficient synthetic routes (Hangarge, Sonwane, Jarikote, & Shingare, 2001).

Safety And Hazards

The safety information for this compound includes the signal word “Warning” and hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

1-methyl-2-oxopyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-8-3-2-6(5-9)4-7(8)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQGRCCIACNIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558577
Record name 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

CAS RN

94170-15-7
Record name 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Methyl-4-(diethoxymethyl)-2(1H)-pyridone (1.20 g, 5.58 mmol) was dissolved in tetrahydrofuran (10.0 mL). To this, 1 mol/L hydrochloric acid (10.0 mL) was added under a nitrogen atmosphere at room temperature and the mixture was stirred at 50° C. for 6 hours. By addition of a saturated aqueous sodium bicarbonate solution to neutralize the reaction mixture, the reaction was stopped. Then, extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by preparative thin-layer chromatography (chloroform/methanol=9/1) to give 1-methyl-4-formyl-2(1H)-pyridone (717 mg, yield: 95%).
Name
1-Methyl-4-(diethoxymethyl)-2(1H)-pyridone
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.